
1-Benzyl 3-tert-butyl 1,3-pyrazolidinedicarboxylate
Overview
Description
1-Benzyl 3-tert-butyl 1,3-pyrazolidinedicarboxylate is a chemical compound with a complex structure that includes a pyrazolidine ring substituted with a phenylmethyl group and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 3-tert-butyl 1,3-pyrazolidinedicarboxylate typically involves the reaction of pyrazolidine derivatives with tert-butyl and phenylmethyl substituents. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed experimental procedures can be found in specialized chemical synthesis literature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 3-tert-butyl 1,3-pyrazolidinedicarboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Benzyl 3-tert-butyl 1,3-pyrazolidinedicarboxylate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized materials and chemicals
Mechanism of Action
The mechanism of action of 1-Benzyl 3-tert-butyl 1,3-pyrazolidinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1-Dimethylethyl) 1-(phenylmethyl) 1,3-piperidinedicarboxylate
- 1,1-Dimethylethyl (3R)-3[(phenylmethyl)amino]-1-pyrrolidinecarboxylate
Uniqueness
Compared to similar compounds, 1-Benzyl 3-tert-butyl 1,3-pyrazolidinedicarboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and phenylmethyl groups. This unique structure may confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C16H22N2O4 |
|---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
1-O-benzyl 3-O-tert-butyl pyrazolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-14(19)13-9-10-18(17-13)15(20)21-11-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3 |
InChI Key |
XXNBMRGBIPLCOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(N1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

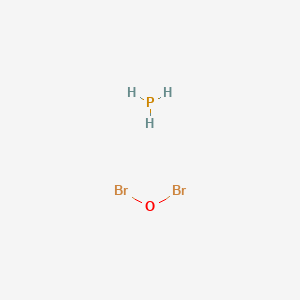
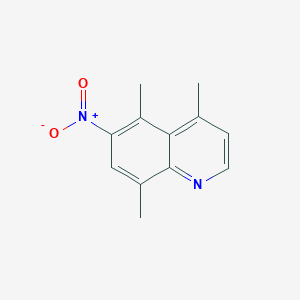
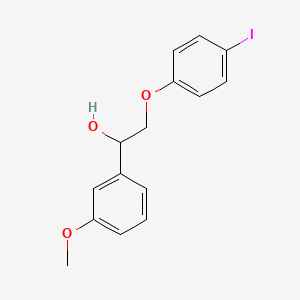
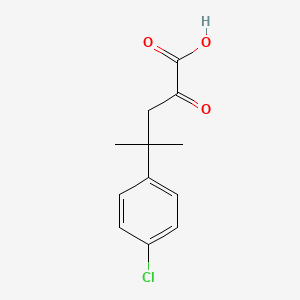
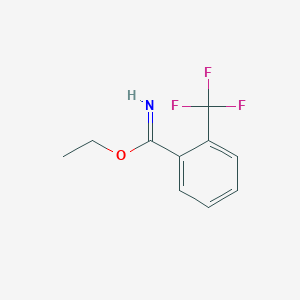
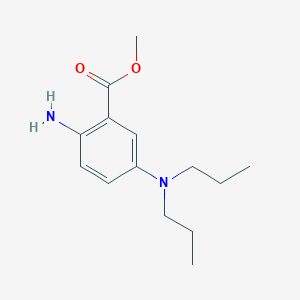


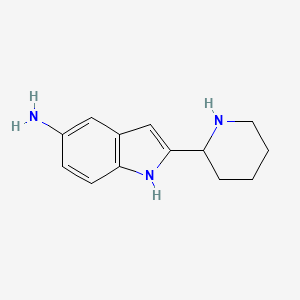
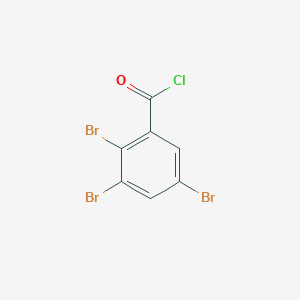
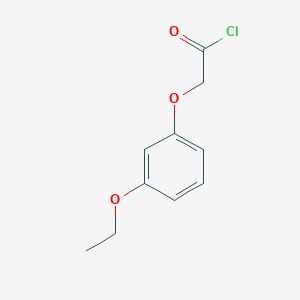
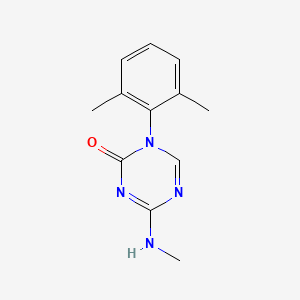
![4-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzene-1-sulfonyl azide](/img/structure/B8408334.png)

